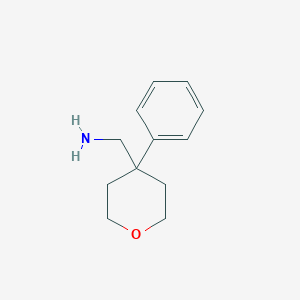

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Descripción general

Descripción

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is an organic compound with the molecular formula C12H17NO It is a derivative of tetrahydropyran, featuring a phenyl group and a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine can be synthesized through a multi-step process. One common method involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one to form (4-phenyltetrahydro-2H-pyran-4-yl)methanol. This intermediate is then converted to the corresponding mesylate, which undergoes nucleophilic substitution with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted tetrahydropyrans, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neuroprotective Properties

Research indicates that (4-phenyltetrahydro-2H-pyran-4-yl)methanamine exhibits significant neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives of this compound can enhance neuronal survival and function, potentially mitigating the effects of neurotoxicity .

Pharmaceutical Formulations

The compound is often formulated into various pharmaceutical compositions, including tablets and injectable solutions. These formulations may contain other active ingredients like levodopa or quetiapine, enhancing their therapeutic efficacy in treating conditions such as depression and chronic pain . The versatility in formulation allows for tailored therapeutic strategies depending on the patient's needs.

Mechanistic Studies

Mechanism of Action

The mechanism by which this compound exerts its neuroprotective effects involves modulation of neurotransmitter systems and reduction of oxidative stress. Experimental models utilizing the Morris water maze have been employed to assess cognitive function improvements facilitated by this compound, indicating its potential role in enhancing learning and memory processes .

Industrial Applications

Chemical Synthesis and Reactions

The compound's reactivity makes it useful in synthetic organic chemistry. It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its high reactivity towards various functional groups allows for the creation of diverse derivatives with tailored biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant neuronal survival in models of oxidative stress when treated with this compound derivatives. |

| Study 2 | Cognitive Enhancement | Utilized the Morris water maze to show improved learning and memory retention in subjects treated with the compound compared to controls. |

| Study 3 | Synthetic Applications | Highlighted the compound's utility as a precursor in synthesizing novel arylcycloalkylamines with enhanced pharmacological profiles. |

Mecanismo De Acción

The mechanism of action of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science. The methanamine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Phenyltetrahydropyran-4-yl)methylamine

- Tetrahydro-4-phenyl-2H-pyran-4-methylamine

- 4-(Aminomethyl)-4-phenyltetrahydro-2H-pyran

Uniqueness

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is unique due to its specific structural features, including the presence of both a phenyl group and a methanamine group on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable compound in various fields of research .

Actividad Biológica

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a compound characterized by its unique tetrahydropyran structure, has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in the context of neuropharmacology and anticancer research, make it a subject of significant interest. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.

The molecular formula of this compound is C₁₂H₁₅N, with a molecular weight of approximately 189.25 g/mol. The compound features a tetrahydropyran ring substituted with a phenyl group at the 4-position and an amine group, which contributes to its diverse reactivity and potential biological interactions.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with neurotransmitter systems and cellular receptors, influencing various physiological pathways. The amine functionality is likely to play a critical role in binding to biological targets.

Anticancer Properties

Recent research has indicated that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells, which is crucial for cancer treatment.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing further cell division.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast) | 15.6 | Apoptosis induction | |

| A549 (lung) | 12.3 | Cell cycle arrest | |

| HeLa (cervical) | 9.8 | Proliferation inhibition |

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects :

- Cognitive Enhancement : Animal studies suggest that this compound may enhance cognitive functions and memory retention.

- Neuroprotective Effects : It has shown potential in protecting neurons from oxidative stress-induced damage.

Table 2: Summary of Neuropharmacological Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value calculated at 15.6 µM. Morphological assessments indicated significant apoptotic features in treated cells.

Case Study 2: Neuroprotective Properties

A study conducted on rats subjected to induced oxidative stress revealed that administration of this compound significantly improved cognitive performance in memory tasks compared to control groups. The dosage of 10 mg/kg was associated with reduced markers of oxidative damage in brain tissues.

Propiedades

IUPAC Name |

(4-phenyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYDNTFWMDEOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424327 | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-32-7 | |

| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14006-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.